2-(4-Fluorophenyl)thiazole-5-carbaldehyde chemical properties
2-(4-Fluorophenyl)thiazole-5-carbaldehyde chemical properties
An In-Depth Technical Guide to 2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its core chemical properties, validated synthesis methodologies, spectroscopic signature, and key reactive characteristics. Furthermore, this guide will illuminate its applications in drug discovery, leveraging its unique structural features—the electron-rich thiazole core, the reactive aldehyde moiety, and the bio-isosteric fluorophenyl group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Core Molecular Profile and Physicochemical Properties
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a substituted thiazole derivative that has garnered significant interest as a versatile intermediate.[1] The molecule's architecture, featuring a fluorinated aromatic ring coupled to a formylated thiazole, provides a unique combination of reactivity and biophysical properties.[2] The fluorine substituent is particularly notable, as its incorporation into drug candidates often enhances metabolic stability, binding affinity, and lipophilicity.[1][2]
The core structure consists of three key components:
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Thiazole Ring: An electron-rich five-membered heterocycle containing sulfur and nitrogen, which can participate in various chemical transformations and biological interactions like hydrogen bonding and π-π stacking.[2]
-
Aldehyde Group: Positioned at the C5 position, this functional group is a versatile handle for a wide array of synthetic transformations, including condensations, nucleophilic additions, and cross-coupling reactions.[2]
-
4-Fluorophenyl Group: Attached at the C2 position, this group modulates the electronic properties of the thiazole ring and confers properties often sought in drug design.[2]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];
// Define nodes for atoms N1 [label="N", pos="0,0.8!"]; S1 [label="S", pos="0,-0.8!"]; C2 [label="C", pos="-1.2,0!"]; C4 [label="C", pos="1.2,0.4!"]; C5 [label="C", pos="1.2,-0.4!"];
// Phenyl Ring C_phenyl_1 [label="C", pos="-2.4,0!"]; C_phenyl_2 [label="C", pos="-3.2,0.8!"]; C_phenyl_3 [label="C", pos="-4.4,0.8!"]; C_phenyl_4 [label="C", pos="-5.2,0!"]; C_phenyl_5 [label="C", pos="-4.4,-0.8!"]; C_phenyl_6 [label="C", pos="-3.2,-0.8!"]; F1 [label="F", pos="-6.4,0!"];
// Aldehyde Group C_aldehyde [label="C", pos="2.4,-0.8!"]; H_aldehyde [label="H", pos="2.4,-1.6!"]; O_aldehyde [label="O", pos="3.4,-0.4!"];
// Thiazole hydrogens H4 [label="H", pos="1.9,0.8!"];
// Define edges for bonds // Thiazole ring C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5];
// Phenyl ring to Thiazole C2 -- C_phenyl_1;
// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1; C_phenyl_4 -- F1;
// Aldehyde group to Thiazole C5 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double];
// C-H bond on thiazole C4 -- H4;
// Double bonds in rings // These are illustrative and not perfectly placed by neato // A label can be used to denote aromaticity if needed } enddot Caption: Chemical Structure of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| IUPAC Name | 2-(4-fluorophenyl)thiazole-5-carbaldehyde | [2] |
| CAS Number | 914348-80-4 (Primary), 921124-57-4 | [2][3] |
| Molecular Formula | C₁₀H₆FNOS | [2][4][5] |
| Molecular Weight | 207.22 g/mol | [4][5] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)C=O)F | [2] |
Synthesis Methodologies
The synthesis of 2-(4-Fluorophenyl)thiazole-5-carbaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prevalent and effective methods involve either constructing the thiazole ring with the phenyl group attached or formylating a pre-existing 2-(4-fluorophenyl)thiazole scaffold.
Hantzsch Thiazole Synthesis
A foundational method for thiazole synthesis, the Hantzsch synthesis provides a reliable route by condensing an α-haloketone with a thioamide.[2] For this specific target, the pathway would involve 4-fluorothiobenzamide and a 3-halo-2-oxopropanal derivative.
-
Mechanism: The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[2]
Formylation of 2-(4-Fluorophenyl)thiazole via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It is particularly well-suited for introducing the C5-aldehyde group onto the 2-(4-fluorophenyl)thiazole core. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[7][8][9]
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// Nodes start [label="Starting Materials:\n- 2-(4-Fluorophenyl)thiazole\n- POCl₃\n- DMF"]; reagent_formation [label="In Situ Formation of\nVilsmeier Reagent"]; electrophilic_attack [label="Electrophilic Attack\nat C5 Position"]; iminium_intermediate [label="Formation of\nIminium Salt Intermediate"]; hydrolysis [label="Aqueous Workup\n(Hydrolysis)"]; product [label="Final Product:\n2-(4-Fluorophenyl)thiazole\n-5-carbaldehyde", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagent_formation [label="Mixing"]; reagent_formation -> electrophilic_attack [label="Electrophile Generation"]; electrophilic_attack -> iminium_intermediate; iminium_intermediate -> hydrolysis [label="Quenching"]; hydrolysis -> product; } enddot Caption: Workflow for Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the chilled DMF with constant stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition at low temperature is critical to control the reaction rate and prevent side reactions.
-
Substrate Addition: After the addition of POCl₃ is complete, add a solution of 2-(4-fluorophenyl)thiazole in a suitable solvent (e.g., DMF or a chlorinated solvent) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g., 60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 2-(4-fluorophenyl)thiazole-5-carbaldehyde.
Spectroscopic Characterization
Definitive structural confirmation is achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Signatures
| Technique | Observation | Interpretation | Reference |
| ¹H NMR | Singlet, δ ≈ 9.77 ppm | Highly deshielded aldehyde proton (CHO) due to the electron-withdrawing nature of the thiazole ring. | [2] |
| Multiplets in aromatic region | Protons of the 4-fluorophenyl group and the C4-proton of the thiazole ring. | [2] | |
| IR | Strong absorption, 1705-1715 cm⁻¹ | Carbonyl (C=O) stretching vibration of the aromatic aldehyde group, conjugated with the thiazole ring. | [2] |
| ¹³C NMR | Signal > 180 ppm | Carbonyl carbon of the aldehyde. | |
| ¹⁹F NMR | Singlet or multiplet | Presence of the fluorine atom on the phenyl ring. | [2] |
Chemical Reactivity and Synthetic Utility
The reactivity of 2-(4-fluorophenyl)thiazole-5-carbaldehyde is dominated by its aldehyde functional group, making it a valuable synthon for constructing more complex molecular architectures.
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// Central Molecule central_mol [label="2-(4-Fluorophenyl)thiazole-5-carbaldehyde", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Reaction Types condensation [label="Condensation Reactions"]; nucleophilic [label="Nucleophilic Addition"]; oxidation [label="Oxidation"]; reductive_amination [label="Reductive Amination"];
// Products imine [label="Imines / Schiff Bases", style=filled, fillcolor="#FFFFFF"]; alcohol [label="Secondary Alcohols", style=filled, fillcolor="#FFFFFF"]; acid [label="Carboxylic Acid", style=filled, fillcolor="#FFFFFF"]; amine [label="Amines", style=filled, fillcolor="#FFFFFF"];
// Edges central_mol -> condensation [label="+ Primary Amines"]; condensation -> imine;
central_mol -> nucleophilic [label="+ Organometallics\n(e.g., Grignard)"]; nucleophilic -> alcohol;
central_mol -> oxidation [label="+ Oxidizing Agent\n(e.g., KMnO₄)"]; oxidation -> acid;
central_mol -> reductive_amination [label="+ Amine, NaBH₃CN"]; reductive_amination -> amine; } enddot Caption: Key reactions of the aldehyde moiety.
-
Condensation Reactions: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are themselves important intermediates for the synthesis of nitrogen-containing heterocycles.[2]
-
Nucleophilic Additions: It undergoes nucleophilic attack by reagents such as Grignard or organolithium compounds to form secondary alcohols.[2]
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route for carbon-carbon bond formation.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-fluorophenyl)thiazole-5-carboxylic acid, another valuable synthetic intermediate.[10][11] Conversely, it can be reduced to the primary alcohol.
-
Cyclization Reactions: The bifunctional nature of the molecule (aldehyde and thiazole ring) allows it to participate in cyclization reactions to build fused heterocyclic systems.[2]
Applications in Research and Drug Discovery
The true value of 2-(4-fluorophenyl)thiazole-5-carbaldehyde lies in its role as a key building block for the synthesis of biologically active compounds.[1][2] The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[10][12]
-
Anticancer Agents: Thiazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.[2][13] This scaffold is used to synthesize novel molecules targeting various pathways in oncology.[12]
-
Antimicrobial Compounds: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[2][12]
-
Enzyme Inhibition: The molecule serves as a starting point for developing inhibitors of enzymes like kinases or CYP51, which are important targets in various diseases.[10][11]
-
Material Science: The unique electronic and optical properties of thiazole-containing molecules suggest potential applications in the development of novel organic materials.[2]
Safety and Handling
Currently, specific, comprehensive toxicity data for 2-(4-fluorophenyl)thiazole-5-carbaldehyde is not widely available.[2] Therefore, it must be handled with caution in a laboratory setting, adhering to standard safety protocols for research chemicals.
-
General Precautions: Handle in a well-ventilated area or a chemical fume hood.[14][15] Avoid generating dust.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[14][15]
-
Hazards: Based on similar chemical structures, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place, potentially under an inert atmosphere.[14]
Conclusion
2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a high-value synthetic intermediate with a strategic combination of reactive sites and structural motifs. Its utility is firmly established in the field of medicinal chemistry, where it serves as a versatile platform for the design and synthesis of novel therapeutic agents. The methodologies for its synthesis are well-documented, and its reactivity is predictable, making it an accessible and powerful tool for researchers and drug development professionals. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
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Formylation reactions of some thiazole. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes | Asian Journal of Chemistry. (2004-06-01). Available from: [Link]
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Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
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Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent - PubMed. (2022-11-04). Available from: [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. Available from: [Link]
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2-(4-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE | 921124-57-4 - Appchem. Available from: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available from: [Link]
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